molecular formula C18H20N2O3S B2404584 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 955716-96-8

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2404584
CAS No.: 955716-96-8
M. Wt: 344.43
InChI Key: DQYXSJTVIIYEEY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a synthetic small molecule built on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The compound features a benzoyl group at the 2-position and an ethanesulfonamide moiety at the 7-position of the tetrahydroisoquinoline core. The THIQ skeleton is a conformationally restrained analogue of phenethylamine and is found in a wide array of bioactive compounds and alkaloids, contributing to diverse pharmacological activities . Tetrahydroisoquinoline derivatives are frequently investigated for their potential as therapeutic agents. Recent research highlights novel tetrahydroisoquinoline compounds demonstrating potent activity as enzyme inhibitors, particularly targeting cyclin-dependent kinases (CDK) and dihydrofolate reductase (DHFR), which are key targets in oncology research . For instance, certain tetrahydroisoquinoline-sulfonamide hybrids have been identified as potent CDK2 inhibitors, while others show significant activity as DHFR inhibitors . Beyond oncology, the tetrahydroisoquinoline core is associated with a range of other biological activities, including antimicrobial and antioxidant effects . This makes this compound a valuable chemical tool for researchers exploring new inhibitors, probing biological pathways, and developing structure-activity relationships in hit-to-lead optimization campaigns. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-24(22,23)19-17-9-8-14-10-11-20(13-16(14)12-17)18(21)15-6-4-3-5-7-15/h3-9,12,19H,2,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYXSJTVIIYEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-containing heterocycles. Key analogues include:

Compound Core Structure Substituents Key Properties
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide Tetrahydroisoquinoline 2-Benzoyl, 7-ethanesulfonamide Moderate hydrophobicity; potential CNS activity due to tetrahydroisoquinoline core
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide Quinoline 4-Methoxystyryl, 4-methoxybenzenesulfonamide Enhanced solubility due to methoxy groups; antimicrobial activity
Benzathine benzylpenicillin β-Lactam (penicillin) Dibenzylethylenediamine salt High aqueous solubility; prolonged antibiotic action

Key Differences and Implications

Core Heterocycle: The tetrahydroisoquinoline core in the target compound may confer better blood-brain barrier penetration compared to quinoline-based analogues, making it relevant for neurological targets . Quinoline derivatives (e.g., IIIa in ) often exhibit stronger antimicrobial properties due to their planar aromatic systems and halogen substituents .

Benzenesulfonamide derivatives (e.g., IIIa) may have higher metabolic stability due to aromatic ring rigidity .

In contrast, β-lactam derivatives like benzathine benzylpenicillin target bacterial cell wall synthesis, highlighting divergent therapeutic applications .

Physicochemical Data (Hypothetical Comparison)

Property Target Compound Quinoline Derivative (IIIa) Benzathine Benzylpenicillin
Molecular Weight (g/mol) ~400 (estimated) 528.99 909.23
LogP ~2.5 ~3.8 ~1.2 (salt form)
Aqueous Solubility Moderate Low High

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide (referred to as "the compound" hereafter) is a synthetic compound that belongs to the class of isoquinoline derivatives. Its unique molecular structure suggests potential biological activities that are currently under investigation. This article summarizes the known biological activities, mechanisms of action, and relevant research findings related to this compound.

Structural Characteristics

The compound features a tetrahydroisoquinoline core with a benzoyl group and an ethanesulfonamide moiety. This structural configuration is significant for its potential interactions with various biological targets.

Feature Description
Molecular Formula C16H18N2O2S
Molecular Weight 302.39 g/mol
Structural Components Tetrahydroisoquinoline core, benzoyl group, ethanesulfonamide

Potential Biological Targets

  • Neurotransmitter Receptors: Possible interaction with dopamine and serotonin receptors.
  • Enzymatic Activity: Potential inhibition or modulation of enzymes involved in inflammatory pathways.

Antioxidant Properties

Preliminary studies indicate that compounds with similar structures possess antioxidant properties. The ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research into related isoquinoline derivatives has demonstrated antimicrobial properties. The compound may share this characteristic, warranting further exploration in antibacterial or antifungal applications.

Anti-inflammatory Effects

The sulfonamide group may confer anti-inflammatory properties, as seen in other compounds within this class. This aspect is particularly relevant for therapeutic applications in chronic inflammatory diseases.

Study 1: Neuropharmacological Effects

A study examining related tetrahydroisoquinoline derivatives found that they exhibited significant effects on behavior in animal models. These effects were attributed to the modulation of dopaminergic pathways, suggesting that the compound might influence mood and cognition through similar mechanisms.

Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of isoquinoline derivatives demonstrated a strong correlation between structural features and radical scavenging activity. The compound's structural attributes suggest it could also exhibit significant antioxidant effects.

Study 3: Antimicrobial Testing

In vitro tests on isoquinoline derivatives indicated effectiveness against various bacterial strains. While direct studies on this specific compound are lacking, its structural similarities suggest potential antimicrobial efficacy.

Q & A

Q. Advanced

  • X-ray crystallography : Programs like SHELXL and ORTEP-III enable high-resolution refinement of crystal structures, resolving ambiguities in stereochemistry and hydrogen bonding .
  • NMR spectroscopy : 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY experiments verify spatial proximity of protons (e.g., distinguishing axial/equatorial substituents) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

How can researchers identify and validate biological targets for this compound in neuropharmacology or oncology?

Q. Basic

  • Receptor binding assays : Competitive radioligand displacement studies (e.g., orexin-1 receptor antagonism in ) .
  • Kinase profiling : Broad-panel screening against kinases (e.g., CSF-1R in ) using ATP-binding pocket assays .
  • Crystallography : Co-crystallization with target proteins (e.g., CSF-1R/sulfatinib complex in ) reveals binding motifs .

How should researchers resolve contradictions in reported biological activities of structurally similar ethanesulfonamide derivatives?

Q. Advanced

  • Orthogonal assays : Compare results across functional (e.g., calcium flux) and biochemical (e.g., Western blot) assays to confirm target engagement .
  • Structural analogs : Synthesize and test derivatives with systematic modifications (e.g., replacing benzoyl with morpholine) to isolate activity drivers .
  • Meta-analysis : Cross-reference datasets from studies using identical cell lines (e.g., HEK293 vs. cancer cell lines) to contextualize variability .

What methodologies are employed to study structure-activity relationships (SAR) for ethanesulfonamide-containing compounds?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model interactions between the ethanesulfonamide moiety and hydrophobic pockets (e.g., CSF-1R’s DFG-out conformation) .
  • Mutagenesis : Alanine scanning of binding site residues (e.g., Cys666 in CSF-1R) validates predicted interactions .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide’s hydrogen-bond acceptor capacity) using software like Schrödinger .

What analytical methods ensure purity and identity of this compound in preclinical studies?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 255–280 nm) resolve impurities; ≥98% purity is typical .
  • LC-MS : Couples chromatographic separation with mass confirmation (e.g., [M+H]+^+ ion for molecular weight validation) .
  • Elemental analysis : Validates C, H, N, S content within 0.4% of theoretical values .

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